2-Bromo-4-phenylcyclohexan-1-one
CAS No.: 1079-68-1
Cat. No.: VC21279439
Molecular Formula: C12H13BrO
Molecular Weight: 253.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1079-68-1 |
|---|---|
| Molecular Formula | C12H13BrO |
| Molecular Weight | 253.13 g/mol |
| IUPAC Name | 2-bromo-4-phenylcyclohexan-1-one |
| Standard InChI | InChI=1S/C12H13BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
| Standard InChI Key | ZBWHAEPVTLBSAG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C(CC1C2=CC=CC=C2)Br |
| Canonical SMILES | C1CC(=O)C(CC1C2=CC=CC=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Compound Identification
2-Bromo-4-phenylcyclohexan-1-one is identifiable through multiple naming conventions and identification systems. The compound is primarily known by its IUPAC name but has several alternative designations in chemical databases and literature.
Table 1: Identification Parameters of 2-Bromo-4-phenylcyclohexan-1-one
| Parameter | Value |
|---|---|
| IUPAC Name | 2-bromo-4-phenylcyclohexan-1-one |
| CAS Registry Number | 1079-68-1 |
| PubChem CID | 13248327 |
| Molecular Formula | C₁₂H₁₃BrO |
| Molecular Weight | 253.13 g/mol |
| InChI | InChI=1S/C12H13BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
| InChIKey | ZBWHAEPVTLBSAG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)C(CC1C2=CC=CC=C2)Br |
The compound is registered in multiple chemical databases including PubChem, where it was created in the database on February 8, 2007, with the most recent modification on February 22, 2025 .
Structural Features
The molecular structure of 2-Bromo-4-phenylcyclohexan-1-one consists of a cyclohexanone core with two key substituents:
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A bromine atom at the C-2 position (α to the carbonyl group)
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A phenyl ring attached at the C-4 position of the cyclohexanone ring
The compound's structure provides several reactive sites that contribute to its chemical behavior:
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The α-bromo carbonyl moiety, which is susceptible to nucleophilic substitution reactions
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The carbonyl group, which can participate in typical ketone reactions
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The phenyl substituent, which introduces aromatic properties
This structural arrangement creates a molecule with multiple stereocenters, potentially leading to various stereoisomers that may exhibit different chemical and biological properties .
Physicochemical Properties
Physical Properties
2-Bromo-4-phenylcyclohexan-1-one exists as a solid at standard temperature and pressure. Its physical characteristics make it relevant for various applications in organic synthesis.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Weight | 253.13500 g/mol |
| Exact Mass | 252.01500 |
| Polar Surface Area (PSA) | 17.07000 |
| LogP | 3.28670 |
| Color | Not specified in available data |
| Odor | Not specified in available data |
| Melting Point | Not available in the provided data |
| Boiling Point | Not available in the provided data |
| Density | Not available in the provided data |
| Flash Point | Not available in the provided data |
The relatively high LogP value of 3.28670 suggests that 2-Bromo-4-phenylcyclohexan-1-one has considerable lipophilicity, indicating better solubility in non-polar solvents than in water .
Synthetic Approaches
DMSO-Promoted α-Bromination
One documented approach for synthesizing 2-bromo-4-phenylcyclohexan-1-one involves DMSO-promoted α-bromination of α-aryl ketones. This methodology is part of a broader strategy for constructing 2-aryl-2-bromo-cycloketones .
The general procedure involves:
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Dissolving the 2-arylcycloketone starting material in chloroform (CHCl₃)
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Adding DMSO (dimethyl sulfoxide) as a promoter
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Using N-bromosuccinimide (NBS) as the brominating agent
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Conducting the reaction at room temperature until completion
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Quenching with aqueous sodium thiosulfate (Na₂S₂O₃)
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Extracting with dichloromethane (DCM)
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Purifying by flash chromatography
The specific reaction can be represented as:
4-phenylcyclohexan-1-one + NBS → 2-Bromo-4-phenylcyclohexan-1-one
This approach is described in the supporting information for research published in Organic & Biomolecular Chemistry by the Royal Society of Chemistry .
Scale-Up Considerations
Chemical Reactivity
Carbonyl Chemistry
As an α-bromo ketone, 2-Bromo-4-phenylcyclohexan-1-one is expected to demonstrate reactivity typical of this functional group arrangement:
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Enhanced electrophilicity at the carbonyl carbon due to the electron-withdrawing effect of the bromine
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Increased acidity of the remaining α-hydrogens
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Susceptibility to nucleophilic substitution at the α-carbon bearing the bromine
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Potential for elimination reactions leading to α,β-unsaturated ketones
Synthetic Utility
The compound's structure makes it a valuable intermediate in organic synthesis. The α-bromo ketone functionality provides a versatile handle for further transformations:
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Nucleophilic substitution reactions to introduce various functional groups
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Base-induced elimination to form α,β-unsaturated ketones
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Potential use in coupling reactions, particularly those catalyzed by transition metals
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Possible applications in heterocycle synthesis
Research Applications
Synthetic Organic Chemistry
The primary research application for 2-Bromo-4-phenylcyclohexan-1-one appears to be in the field of synthetic organic chemistry. The compound has been studied in the context of:
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Methodology development for selective bromination reactions
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Investigation of stereoselective transformations
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Structure-activity relationship studies
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Development of novel synthetic routes to complex molecules
The research reported in the Royal Society of Chemistry publication indicates interest in developing efficient methods for the construction of 2-aryl-2-bromo-cycloketones, which includes compounds structurally related to 2-Bromo-4-phenylcyclohexan-1-one .
Analytical Considerations
Chromatographic Analysis
The search results indicate that 2-Bromo-4-phenylcyclohexan-1-one can be purified by flash chromatography using petroleum ether/ethyl acetate as the mobile phase . This suggests:
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The compound has moderate polarity due to the carbonyl group
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Standard silica gel chromatography is suitable for purification
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The compound can be monitored using typical TLC visualization methods
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HPLC analysis would likely be effective using reversed-phase conditions
Structural Confirmation
For structural confirmation, the compound would typically be analyzed using:
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NMR spectroscopy (¹H and ¹³C)
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High-resolution mass spectrometry (HRMS)
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IR spectroscopy
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Possibly X-ray crystallography if suitable crystals can be obtained
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